molecular formula C11H13N5O5 B1666258 Azidamfenicol CAS No. 13838-08-9

Azidamfenicol

Cat. No. B1666258
CAS RN: 13838-08-9
M. Wt: 295.25 g/mol
InChI Key: SGRUZFCHLOFYHZ-MWLCHTKSSA-N
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Description

Azidamfenicol is an amphenicol antibiotic, which has a similar profile to chloramphenicol . It is used topically, as eye drops and ointment for the treatment of susceptible bacterial infections .


Synthesis Analysis

Azidamfenicol is a semi-synthetic chloramphenicol in which the nitro moiety is replaced with a methylsulphone and the dichloroacetamide is replaced with azidoacetamide . It was first synthesized at Bayer in 1959 .


Molecular Structure Analysis

Azidamfenicol has a molecular formula of C11H13N5O5 . Its average mass is 295.251 Da and its mono-isotopic mass is 295.091675 Da . It has 2 defined stereocenters .


Physical And Chemical Properties Analysis

Azidamfenicol is a white solid . It has a melting point between 99 to 107 °C . It is soluble in ethanol, methanol, DMF or DMSO, but has poor water solubility .

Scientific Research Applications

1. Antimicrobial and Anti-Inflammatory Properties

Azidamfenicol (commonly referred to as azithromycin in literature) has been widely researched for its antimicrobial and anti-inflammatory properties. Studies have highlighted its efficacy in treating bacterial and mycobacterial infections. For instance, it has shown effectiveness against a broad range of infections, including those caused by coronaviruses like SARS-CoV or MERS-CoV, and is being investigated as a potential treatment for SARS-CoV-2 (Oliver & Hinks, 2020). Additionally, azithromycin has been used in cystic fibrosis patients to reduce pulmonary inflammation and improve survival rates (Tsai et al., 2009).

2. Oxidative Stress and Cellular Protection

Azidamfenicol has been associated with the modulation of oxidative stress in various contexts. For example, its use in HIV treatment with AZT (Zidovudine) has been linked to alterations in oxidative state and protective effects against mitochondrial damage (Butanda-Ochoa et al., 2017). This highlights its potential role in mitigating oxidative stress-induced cellular damage.

3. Impact on the Microbiome and Metabolic Processes

Research has shown that azithromycin can influence the lung microbiome and bacterial metabolites, which may contribute to changes in inflammatory cytokines in airways. This was evidenced in a study where smokers with emphysema treated with azithromycin experienced alterations in their lung microbiota and metabolome, affecting anti-inflammatory bacterial metabolites (Segal et al., 2016).

Safety And Hazards

Azidamfenicol is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling Azidamfenicol .

properties

IUPAC Name

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O5/c12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-4,9,11,17,19H,5-6H2,(H,14,18)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUZFCHLOFYHZ-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160647
Record name Azidamfenicol [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azidamfenicol

CAS RN

13838-08-9
Record name Azidamfenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13838-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidamfenicol [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidamfenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Azidamfenicol [INN:BAN:DCF]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azidamfenicol
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Record name AZIDAMFENICOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
C Raulin, PJ Frosch - Dermatosen in Beruf und Umwelt. Occupation …, 1987 - europepmc.org
A 19 year old man developed an acute contact dermatitis of the anogenital region after the application of an antimycotic cream containing clotrimazole and azida col. Patch testing …
Number of citations: 13 europepmc.org
MM Bedair, MA Korany, MAEH Elsayed… - Journal of the …, 1989 - academic.oup.com
… with azidamfenicol and dexamethasone have been assayed using D2 measurement at 302 nm after acid hydrolysis for clotrimazole, Di measurement at 288 nm for azidamfenicol, and D…
Number of citations: 34 academic.oup.com
L Zhang, M Toplak, R Saleem‐Batcha, L Höing… - …, 2023 - Wiley Online Library
… inactivation of the chloramphenicol analogs thiamphenicol and azidamfenicol, but not of the C3… ) and azidamfenicol (dichloromethyl group replaced by a methyl azide) (Figure 1C).[2b, 4] …
HF Merk, J Baron, M Hertl, D Niederau… - International archives of …, 1997 - karger.com
… similar drugs such as azidamfenicol or thiamphenicol arc known … In the patch test, a reaction to azidamfenicol and … reactivity to chloramphenicol as well as to azidamfenicol, but not to …
Number of citations: 29 karger.com
A Hydrochloride - 1973 - Springer
Benzylanilin 3 413 N-Benzyl-anilino-acetamidoxim 3 824 Benzyl-athyl-dimethoxy-isochinolin 3 412 Benzyl-athyl-dimethoxy-isochinolinhydrochlorid 1 872 3 412 Benzyl-benzimidazol3 …
Number of citations: 0 link.springer.com
MF Debets, CWJ van der Doelen, FPJT Rutjes… - …, 2010 - Wiley Online Library
Covalently bound azide on a (small) organic molecule or a (large) biomolecular structure has proven an important handle for bioconjugation. Azides are readily introduced, small, and …
S Schwarz, C Kehrenberg, B Doublet… - FEMS microbiology …, 2004 - academic.oup.com
Chloramphenicol (Cm) and its fluorinated derivative florfenicol (Ff) represent highly potent inhibitors of bacterial protein biosynthesis. As a consequence of the use of Cm in human and …
Number of citations: 870 academic.oup.com
SG Abonashey, HAFM Hassan, MA Shalaby… - Drug Delivery and …, 2023 - Springer
… Florfenicol belongs to the class of amphenicols that also includes chloramphenicol, thiamphenicol, and azidamfenicol. The classification within this group is established based on their …
Number of citations: 4 link.springer.com
BK Prabhala, NG Aduri, N Sharma, A Shaheen… - Journal of Biological …, 2018 - ASBMB
Chloramphenicol (Cam) is a broad-spectrum antibiotic used to combat bacterial infections in humans and animals. Cam export from bacterial cells is one of the mechanisms by which …
Number of citations: 23 www.jbc.org
H Ekici, E Yarsan - Journal of Advanced Veterinary and Animal …, 2014 - bdvets.org
This study was aimed to determine the bioequivalence of three different preparations of florfenicol using non-drugged broiler chickens. A total of 28 broiler chickens aging 30-day were …
Number of citations: 1 www.bdvets.org

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